molecular formula C20H20N2O B11770622 N-(4-(benzyloxy)phenethyl)pyridin-4-amine CAS No. 212506-01-9

N-(4-(benzyloxy)phenethyl)pyridin-4-amine

Cat. No.: B11770622
CAS No.: 212506-01-9
M. Wt: 304.4 g/mol
InChI Key: WPBRSJXCRWSAHJ-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenethyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with a phenethyl group, which is further substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenethyl)pyridin-4-amine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzyloxy)phenethylamine, which is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the target compound. The reaction conditions often involve the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzyloxy)phenethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Nitro group reduction yields corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.

Scientific Research Applications

N-(4-(benzyloxy)phenethyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include signal transduction cascades, modulation of gene expression, or interference with cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 4-(benzyloxy)pyridine N-oxide
  • 1H-pyrazolo[3,4-b]pyridines

Comparison: N-(4-(benzyloxy)phenethyl)pyridin-4-amine is unique due to the presence of both a benzyloxy group and a phenethyl group attached to the pyridine ring. This structural feature imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

212506-01-9

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(4-phenylmethoxyphenyl)ethyl]pyridin-4-amine

InChI

InChI=1S/C20H20N2O/c1-2-4-18(5-3-1)16-23-20-8-6-17(7-9-20)10-15-22-19-11-13-21-14-12-19/h1-9,11-14H,10,15-16H2,(H,21,22)

InChI Key

WPBRSJXCRWSAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC3=CC=NC=C3

Origin of Product

United States

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